Welcome to the BenchChem Online Store!
molecular formula C22H32N2O4 B8355167 N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine

N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine

Cat. No. B8355167
M. Wt: 388.5 g/mol
InChI Key: ANWOIZFGXHKKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202858B2

Procedure details

4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester from Example E38.2 (3.67 g, 9.4 mmol) was dissolved in methanol (100 ml) and hydrogenated over 10% Pd/C catalyst (3 g) for 1 h. The mixture was filtered through Celite® filter agent and the filtrate was concentrated in vacuo to yield the title compound (2.07 g, 87%).
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][N:18]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH:19]2[CH2:21][CH2:20]2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[C:25]([O:24][C:22](=[O:23])[N:18]([CH:19]1[CH2:20][CH2:21]1)[CH2:17][CH:14]1[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1)([CH3:28])([CH3:26])[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)CN(C1CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter agent
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(N(CC1CCNCC1)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.